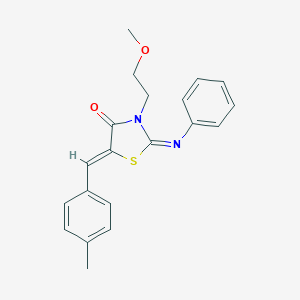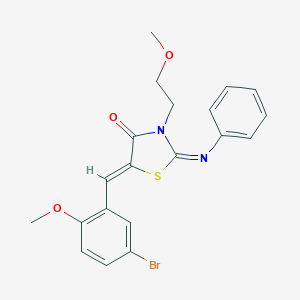![molecular formula C26H24N4O3S B306652 4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide, commonly known as Quinacrine, is a synthetic compound that has been used for various scientific research purposes. This compound has been found to have a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Quinacrine is not fully understood. However, it has been proposed that Quinacrine exerts its biological activities by affecting the DNA and RNA synthesis in cells. Quinacrine has been shown to intercalate into the DNA and RNA strands, leading to the inhibition of nucleic acid synthesis. Moreover, Quinacrine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Quinacrine has been found to have various biochemical and physiological effects. Quinacrine has been shown to induce autophagy, a process by which cells break down and recycle their own components. Moreover, Quinacrine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, Quinacrine has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Quinacrine is its wide range of biological activities, which makes it a versatile compound for scientific research. Moreover, Quinacrine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, Quinacrine has also been found to have some limitations for lab experiments. Quinacrine has been shown to have cytotoxic effects on non-cancerous cells at higher concentrations, which may limit its use in certain experiments. Additionally, Quinacrine has been found to have poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of Quinacrine. One of the potential applications of Quinacrine is its use as an antiviral agent. Quinacrine has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and Zika virus. Moreover, Quinacrine has also been found to enhance the efficacy of certain antiviral drugs, such as interferon. Additionally, Quinacrine has been proposed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Quinacrine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, proteins that are involved in the pathogenesis of these diseases.
Conclusion
Quinacrine is a synthetic compound that has been widely used in scientific research for its various biological activities. Quinacrine has been found to have antimalarial, antitumor, and anti-inflammatory properties. The mechanism of action of Quinacrine involves the inhibition of nucleic acid synthesis and the activity of topoisomerase II. Quinacrine has been shown to have various biochemical and physiological effects, including the induction of autophagy and the inhibition of pro-inflammatory cytokines. Quinacrine has several advantages and limitations for lab experiments, and there are several future directions for its scientific research, including its potential use as an antiviral agent and a treatment for neurodegenerative diseases.
Synthesemethoden
Quinacrine can be synthesized by reacting 8-quinoline sulfonyl chloride with 3-methylbenzaldehyde in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with 4-methyl-2-oxo-2H-chromene-8-sulfonamide in the presence of sodium acetate to obtain Quinacrine. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
Quinacrine has been widely used in scientific research for its various biological activities. One of the most significant applications of Quinacrine is its antimalarial activity. Quinacrine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Moreover, Quinacrine has also been found to have antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. Quinacrine has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
Eigenschaften
Produktname |
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C26H24N4O3S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
N-[(E)-(3-methylphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetamide |
InChI |
InChI=1S/C26H24N4O3S/c1-19-11-13-23(14-12-19)34(32,33)30(24-10-4-8-22-9-5-15-27-26(22)24)18-25(31)29-28-17-21-7-3-6-20(2)16-21/h3-17H,18H2,1-2H3,(H,29,31)/b28-17+ |
InChI-Schlüssel |
IARJWVVUJDQVIA-OGLMXYFKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC(=C2)C)C3=CC=CC4=C3N=CC=C4 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=CC=C2)C)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC(=C2)C)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)


![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)
![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
